
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoate ester linked to a 3,5-dichlorophenyl group through an amide bond, with a hydroxyl group attached to the benzoate ring. The presence of both electron-withdrawing and electron-donating groups in its structure makes it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate typically involves the following steps:
Formation of the Amide Bond: The reaction begins with the coupling of 3,5-dichloroaniline with 2-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the amide bond between the two components.
Esterification: The resulting amide is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoate ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(((3,5-dichlorophenyl)amino)carbonyl)benzoic acid.
Reduction: Formation of ethyl 2-(((3,5-dichlorophenyl)amino)methyl)-2-hydroxybenzoate.
Substitution: Formation of ethyl 2-(((3,5-diaminophenyl)amino)carbonyl)-2-hydroxybenzoate or ethyl 2-(((3,5-dithiophenyl)amino)carbonyl)-2-hydroxybenzoate.
科学的研究の応用
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the dichlorophenyl group enhances its binding affinity and specificity towards certain biological targets.
類似化合物との比較
Similar Compounds
- 2-[4-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid
- 2-(((3,5-dichlorophenyl)amino)carbonyl)benzoic acid
Uniqueness
Ethyl 2-(((3,5-dichlorophenyl)amino)carbonyl)-2-hydroxybenzoate is unique due to the presence of both the ethyl ester and hydroxyl groups, which provide distinct chemical and biological properties
特性
CAS番号 |
38507-87-8 |
|---|---|
分子式 |
C16H15Cl2NO4 |
分子量 |
356.2 g/mol |
IUPAC名 |
ethyl 6-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-2-23-14(20)13-5-3-4-6-16(13,22)15(21)19-12-8-10(17)7-11(18)9-12/h3-5,7-9,22H,2,6H2,1H3,(H,19,21) |
InChIキー |
IARICXOFTCUCMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CCC1(C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


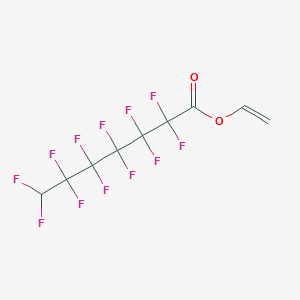
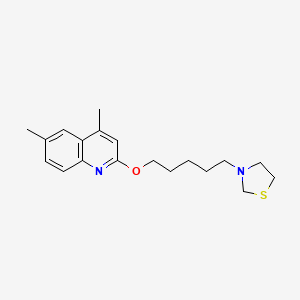
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
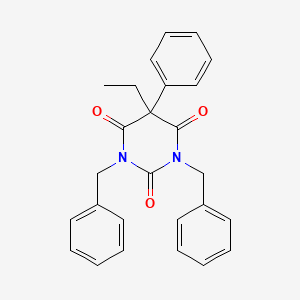
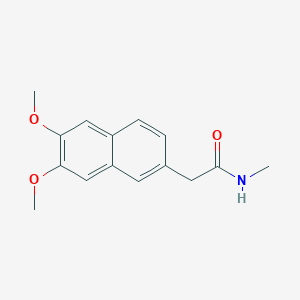
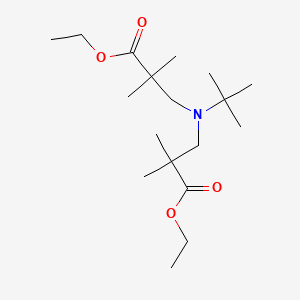
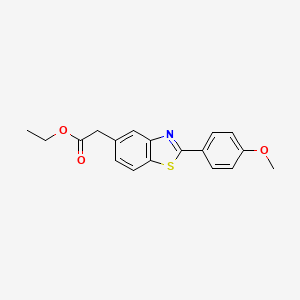


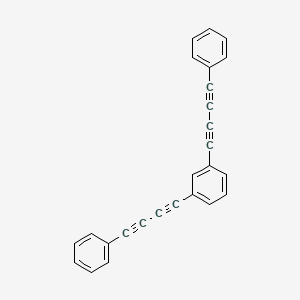
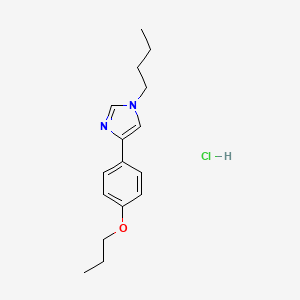
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
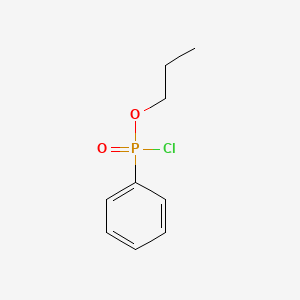
![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
